molecular formula C14H14ClN3 B14218895 5-Chloro-2-phenyl-4-(pyrrolidin-1-yl)pyrimidine CAS No. 823796-13-0

5-Chloro-2-phenyl-4-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B14218895
CAS No.: 823796-13-0
M. Wt: 259.73 g/mol
InChI Key: DRLOHNZBYDVITE-UHFFFAOYSA-N
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Description

5-Chloro-2-phenyl-4-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a phenyl group, a chlorine atom, and a pyrrolidinyl group. This compound is of interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-phenyl-4-(pyrrolidin-1-yl)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-phenyl-4-chloropyrimidine.

    Substitution Reaction: The 2-phenyl-4-chloropyrimidine undergoes a nucleophilic substitution reaction with pyrrolidine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-phenyl-4-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA) in solvents like DMF or dichloromethane (DCM).

Major Products Formed

Scientific Research Applications

5-Chloro-2-phenyl-4-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-phenyl-4-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-phenyl-4-(pyrrolidin-1-yl)pyrimidine is unique due to the combination of its substituents, which confer specific steric and electronic properties. These properties can influence its binding affinity to biological targets, its solubility, and its overall pharmacological profile .

Properties

CAS No.

823796-13-0

Molecular Formula

C14H14ClN3

Molecular Weight

259.73 g/mol

IUPAC Name

5-chloro-2-phenyl-4-pyrrolidin-1-ylpyrimidine

InChI

InChI=1S/C14H14ClN3/c15-12-10-16-13(11-6-2-1-3-7-11)17-14(12)18-8-4-5-9-18/h1-3,6-7,10H,4-5,8-9H2

InChI Key

DRLOHNZBYDVITE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC(=NC=C2Cl)C3=CC=CC=C3

Origin of Product

United States

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